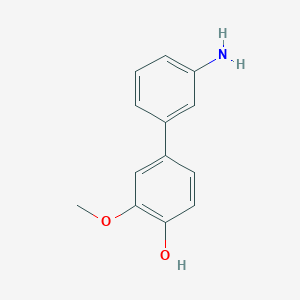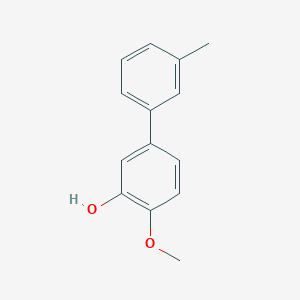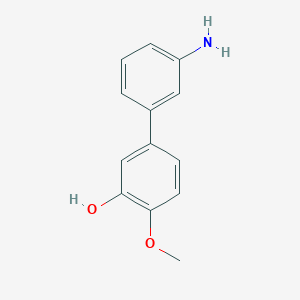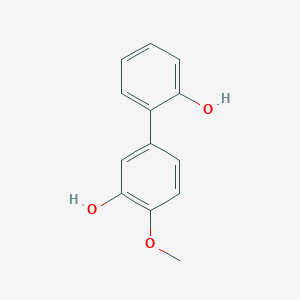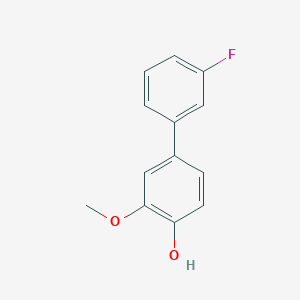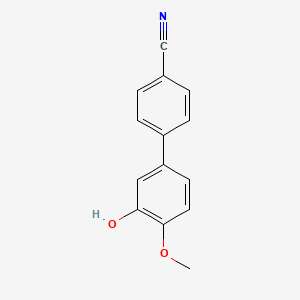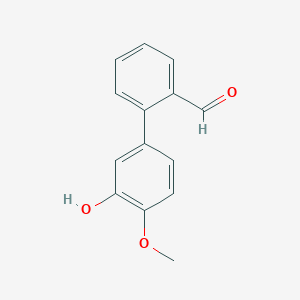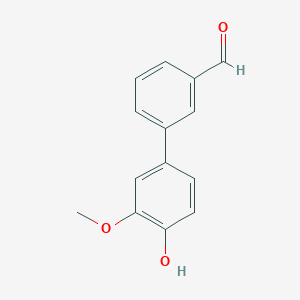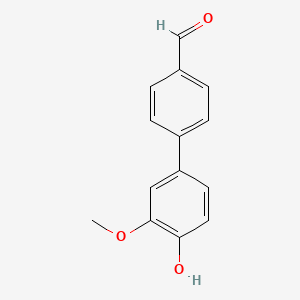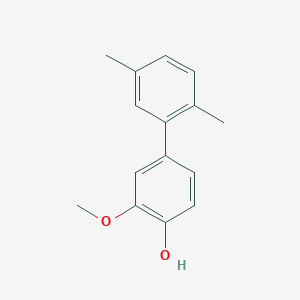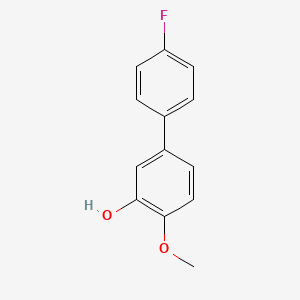
5-(4-Fluorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-2-methoxyphenol, 95% (5-FPM-95) is a synthetic phenolic compound with a wide range of scientific applications. It is a key intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 5-FPM-95 is widely used in research laboratories due to its low cost and availability.
Applications De Recherche Scientifique
5-(4-Fluorophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic reactions, such as the synthesis of 4-fluoro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenylboronic esters. 5-(4-Fluorophenyl)-2-methoxyphenol, 95% is also used as a fluorescent probe for the detection of metal ions and for the detection of DNA and other biomolecules.
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed to act as a nucleophile, forming a covalent bond with the target molecule. This covalent bond can then be broken down by hydrolysis or other chemical reactions. Additionally, 5-(4-Fluorophenyl)-2-methoxyphenol, 95% may interact with the target molecule through hydrogen bonding or van der Waals interactions.
Biochemical and Physiological Effects
5-(4-Fluorophenyl)-2-methoxyphenol, 95% is not known to have any direct biochemical or physiological effects. However, it may interact with proteins and other biomolecules, leading to changes in the activity of these molecules. For example, 5-(4-Fluorophenyl)-2-methoxyphenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Fluorophenyl)-2-methoxyphenol, 95% is a relatively inexpensive and readily available compound, making it a useful reagent for laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 5-(4-Fluorophenyl)-2-methoxyphenol, 95% is a hazardous material and should be handled with care. Additionally, it is important to note that the reaction between 4-fluorophenol and 2-methoxyphenol requires the use of a base, which can lead to the formation of hazardous byproducts.
Orientations Futures
The potential future directions for 5-(4-Fluorophenyl)-2-methoxyphenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research into its synthesis method could lead to the development of more efficient and cost-effective manufacturing processes. Finally, 5-(4-Fluorophenyl)-2-methoxyphenol, 95% could be explored as a potential fluorescent probe for the detection of DNA, proteins, and other biomolecules.
Méthodes De Synthèse
5-(4-Fluorophenyl)-2-methoxyphenol, 95% is typically synthesized by a reaction between 4-fluorophenol and 2-methoxyphenol. This reaction is usually performed in an organic solvent, such as methanol, and catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 50-60 °C and a pressure of 1-2 bar. The reaction can be monitored by thin-layer chromatography, and the product can be isolated by precipitation or distillation.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYQBTXTJYNNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685428 |
Source


|
| Record name | 4'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261930-64-6 |
Source


|
| Record name | 4'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

